molecular formula C5H9N3O B3126246 3-methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 332069-74-6

3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No. B3126246
M. Wt: 127.14
InChI Key: BRXSXFLSHMQQJY-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular weight of 163.61 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-methoxy-1-methyl-1H-pyrazol-4-amine, involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The InChI code for 3-methoxy-1-methyl-1H-pyrazol-4-amine is 1S/C5H9N3O.ClH/c1-8-3-4 (6)5 (7-8)9-2;/h3H,6H2,1-2H3;1H . The molecular structure of this compound can be analyzed using various techniques such as FTIR-ATR, 1D and 2D NMR experiments, and EIMS .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis : An efficient one-pot synthesis method was reported for derivatives of 3-methoxy-1-methyl-1H-pyrazol-4-amine, highlighting its operational ease and short reaction times, which can be beneficial in the rapid synthesis of pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

  • Structural Characterization : The structural elucidation of pyrazole Schiff bases, including 3-methoxy-1-methyl-1H-pyrazol-4-amine derivatives, was done through various spectroscopic techniques. These studies aid in understanding the molecular architecture and functional groups of such compounds (Feng, Guo, Sun, & Zhao, 2018).

Biological Activities

  • Antitumor and Antimicrobial Properties : Research indicates that certain pyrazole derivatives exhibit significant antitumor, antifungal, and antibacterial properties. This suggests potential pharmaceutical applications of 3-methoxy-1-methyl-1H-pyrazol-4-amine in developing new therapeutic agents (Titi et al., 2020).

  • Antibacterial and Antifungal Activity : Pyrazole Schiff bases, including derivatives of 3-methoxy-1-methyl-1H-pyrazol-4-amine, have shown potential as antibacterial agents, particularly against C. albicans and Gram-negative bacteria, highlighting their relevance in addressing antimicrobial resistance (Feng, Guo, Sun, & Zhao, 2018).

Chemical Properties and Reactions

  • Condensation Reactions : The compound is involved in three-component condensation reactions, forming various pyrazolopyrimidines and pyrazoloquinazolines, demonstrating its versatility in organic synthesis (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).

  • Acylation and Inhibitory Activity : The compound's derivatives have been used in acylation reactions, showing inhibitory activity on bacterial serine/threonine protein kinases. This suggests its potential use in developing antibacterial agents, including those targeting antimycobacterial strains (Lapa et al., 2013).

Industrial and Material Science Applications

  • Corrosion Inhibition : Bipyrazolic compounds, related to 3-methoxy-1-methyl-1H-pyrazol-4-amine, have been studied for their efficacy as corrosion inhibitors. This could lead to applications in material science, particularly in protecting metals from corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

  • Polymerization Processes : The compound has been utilized in the synthesis of polymers, particularly in the polymerization of methyl methacrylate. This could have implications in the field of polymer chemistry and material sciences (Shin et al., 2016).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-methoxy-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXSXFLSHMQQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Planken, DC Behenna, SK Nair… - Journal of Medicinal …, 2017 - ACS Publications
… A suspension of 6-chloro-2-fluoro-9H-purine (5.49 g, 31.8 mmol, 1.00 equiv), 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (6.60 g, 40.34 mmol, 1.26 equiv), and N,N-…
Number of citations: 78 pubs.acs.org
H Patel, R Pawara, A Ansari, S Surana - European journal of medicinal …, 2017 - Elsevier
… A suspension of 6-chloro-2-fluoro-9H-purine (40), 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (41) and N,N-diisopropylethylamine in DMSO was stirred at ambient …
Number of citations: 138 www.sciencedirect.com
DJ Bernhardson, DW Widlicka… - … Process Research & …, 2019 - ACS Publications
A family of 6-hydroxypicolinamide ligands have been identified as effective supporting ligands for Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary …
Number of citations: 28 pubs.acs.org

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